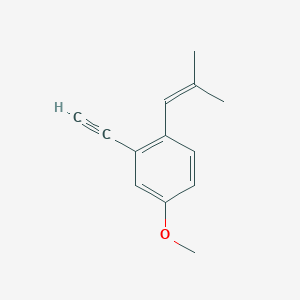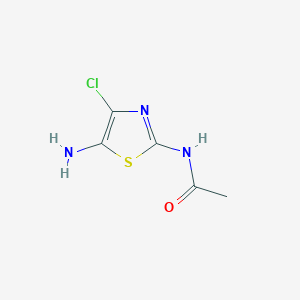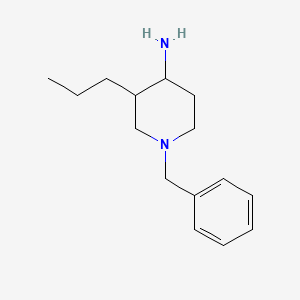
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one is an organic compound with the molecular formula C16H21FO It is a fluorinated ketone, which means it contains a fluorine atom and a carbonyl group (C=O)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one can be achieved through several methods. One common approach involves the fluorination of a precursor compound using a fluorinating agent such as Selectfluor. The reaction typically takes place under mild conditions, often at room temperature, and in the presence of a solvent like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one exerts its effects depends on its interactions with molecular targets. The fluorine atom can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1-inden-4-amine
- 7-Fluoro-1,1,3-trimethyl-4-aminoindane
Uniqueness
7-Fluoro-3,7-dimethyl-1-phenyloctan-1-one is unique due to its specific structure, which combines a fluorine atom with a ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
828282-62-8 |
|---|---|
Formule moléculaire |
C16H23FO |
Poids moléculaire |
250.35 g/mol |
Nom IUPAC |
7-fluoro-3,7-dimethyl-1-phenyloctan-1-one |
InChI |
InChI=1S/C16H23FO/c1-13(8-7-11-16(2,3)17)12-15(18)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3 |
Clé InChI |
KXFHPNWKTQRRGX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)F)CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)




![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)
![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
